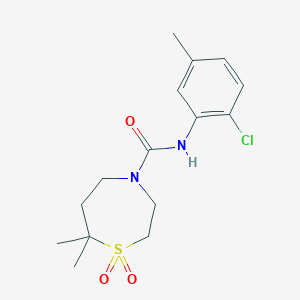![molecular formula C13H10Cl2N4O2 B7680049 5,6-Dichloro-2-[(2-ethyl-1,2,4-triazol-3-yl)methyl]isoindole-1,3-dione](/img/structure/B7680049.png)
5,6-Dichloro-2-[(2-ethyl-1,2,4-triazol-3-yl)methyl]isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dichloro-2-[(2-ethyl-1,2,4-triazol-3-yl)methyl]isoindole-1,3-dione is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. This compound is a heterocyclic organic compound that has been synthesized using various methods. In
Mechanism of Action
The mechanism of action of 5,6-Dichloro-2-[(2-ethyl-1,2,4-triazol-3-yl)methyl]isoindole-1,3-dione is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes that are involved in DNA replication and repair. This inhibition can lead to the accumulation of DNA damage and ultimately the death of cancer cells.
Biochemical and Physiological Effects:
5,6-Dichloro-2-[(2-ethyl-1,2,4-triazol-3-yl)methyl]isoindole-1,3-dione has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the growth of cancer cells and enhance DNA repair mechanisms. In addition, this compound has been shown to have low toxicity in normal cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5,6-Dichloro-2-[(2-ethyl-1,2,4-triazol-3-yl)methyl]isoindole-1,3-dione in lab experiments is its anti-cancer properties. This compound can be used to study the mechanisms of cancer growth and the effects of anti-cancer agents. However, one of the limitations of using this compound is its low solubility in water. This can make it difficult to use in certain lab experiments.
Future Directions
There are several future directions for the use of 5,6-Dichloro-2-[(2-ethyl-1,2,4-triazol-3-yl)methyl]isoindole-1,3-dione in scientific research. One direction is the development of more efficient synthesis methods to increase yield and purity of the compound. Another direction is the study of the compound's effects on different types of cancer cells. Additionally, the potential use of this compound in combination with other anti-cancer agents should be explored. Finally, the development of more soluble forms of the compound should be investigated to overcome its limitations in lab experiments.
Conclusion:
In conclusion, 5,6-Dichloro-2-[(2-ethyl-1,2,4-triazol-3-yl)methyl]isoindole-1,3-dione is a compound that has shown potential in various scientific research applications. Its anti-cancer properties and ability to enhance DNA repair mechanisms make it a promising compound for cancer research. However, further studies are needed to fully understand its mechanism of action and to develop more efficient synthesis methods and soluble forms of the compound.
Synthesis Methods
The synthesis of 5,6-Dichloro-2-[(2-ethyl-1,2,4-triazol-3-yl)methyl]isoindole-1,3-dione has been achieved using various methods. One of the most common methods involves the reaction of 5,6-dichloroisatin with 2-ethyl-1,2,4-triazole-3-carbaldehyde in the presence of a base. Another method involves the reaction of 5,6-dichloroisatin with 2-ethyl-1,2,4-triazole-3-methanol in the presence of a base. These methods have been optimized to yield high purity and high yield of the compound.
Scientific Research Applications
5,6-Dichloro-2-[(2-ethyl-1,2,4-triazol-3-yl)methyl]isoindole-1,3-dione has been used in various scientific research applications. One of the most common applications is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. This compound has also been used in the study of DNA repair mechanisms and has been shown to enhance the repair of damaged DNA.
properties
IUPAC Name |
5,6-dichloro-2-[(2-ethyl-1,2,4-triazol-3-yl)methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N4O2/c1-2-19-11(16-6-17-19)5-18-12(20)7-3-9(14)10(15)4-8(7)13(18)21/h3-4,6H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXVAMJCCYEGEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC=N1)CN2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S,5S)-1-[(3-chloro-4-methylphenyl)methyl]-5-(hydroxymethyl)pyrrolidin-3-ol](/img/structure/B7679970.png)
![5-Methyl-4-[2-(6-pyrrolidin-1-ylpyridin-3-yl)-1,3-thiazol-4-yl]-1,2-oxazole](/img/structure/B7679987.png)
![2-[(2-Bromo-4-fluoro-6-methylphenoxy)methyl]-5-propan-2-yl-1,3,4-oxadiazole](/img/structure/B7679994.png)

![2-[(Z)-1-(4-chlorothiophen-2-yl)prop-1-en-2-yl]pyrazine](/img/structure/B7680008.png)

![Methyl 2-[(2-bromofuran-3-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B7680020.png)




![2-[2-(3,4-Difluorophenyl)ethyl]pyridazin-3-one](/img/structure/B7680058.png)
![2,3-Dihydropyrrolo[3,2-c]pyridin-1-yl-[1-(2-methoxyphenyl)-5-methylpyrazol-4-yl]methanone](/img/structure/B7680063.png)
![2-[(3,5-Dichloropyridin-2-yl)methyl]pyridazin-3-one](/img/structure/B7680065.png)